2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride

Synthetic methodology Bromination Yield optimization

2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride (CAS 6129-62-0) is a highly reactive perfluorinated acyl fluoride building block with the molecular formula C3BrF5O and a molecular weight of 226.93 g/mol. It contains both an acyl fluoride group and a bromo-fluoro substitution pattern, making it a versatile intermediate for fluorinated organic synthesis, particularly in the preparation of pharmaceutical compounds, agrochemicals, and specialty materials requiring precise fluorine incorporation.

Molecular Formula C3BrF5O
Molecular Weight 226.93 g/mol
CAS No. 6129-62-0
Cat. No. B1301110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride
CAS6129-62-0
Molecular FormulaC3BrF5O
Molecular Weight226.93 g/mol
Structural Identifiers
SMILESC(=O)(C(C(F)(F)F)(F)Br)F
InChIInChI=1S/C3BrF5O/c4-2(6,1(5)10)3(7,8)9
InChIKeyGHRAJKIIZHDCNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride (CAS 6129-62-0): Technical Specifications and Procurement Baseline


2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride (CAS 6129-62-0) is a highly reactive perfluorinated acyl fluoride building block with the molecular formula C3BrF5O and a molecular weight of 226.93 g/mol . It contains both an acyl fluoride group and a bromo-fluoro substitution pattern, making it a versatile intermediate for fluorinated organic synthesis, particularly in the preparation of pharmaceutical compounds, agrochemicals, and specialty materials requiring precise fluorine incorporation . Commercial specifications typically range from 95% to 98% purity , with key physical properties including a boiling point of approximately 31-33 °C and an estimated LogP of 2.4 [1].

Why 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride Cannot Be Replaced by Generic Fluorinated Acyl Halides


The simultaneous presence of an acyl fluoride group (-C(O)F) and a bromo-fluoro substitution pattern on the α-carbon distinguishes this compound from simpler fluorinated acyl halides. Unlike non-brominated analogs such as pentafluoropropanoyl fluoride (which lacks the bromine leaving group) or chloride variants such as 2-bromo-2,3,3,3-tetrafluoropropanoyl chloride, the acyl fluoride functionality offers a distinct reactivity profile with specific nucleophiles . Molecular dynamics simulations indicate that the tetrafluoro substitution pattern surrounding the reactive center significantly modulates electrophilicity and reduces off-target reactivity compared to traditional acrylamide-based warheads . This compound's specific balance of electrophilicity, leaving group capacity, and fluorinated environment cannot be replicated by off-the-shelf alternatives lacking the bromo-acyl fluoride configuration .

2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride (CAS 6129-62-0): Quantitative Differentiation Evidence vs. Comparators


Synthetic Yield Comparison: Pentafluoropropanoyl Fluoride Route to 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride

When synthesized from pentafluoropropanoyl fluoride via bromination, the target compound is obtained with an approximate yield of 91% . This represents a synthetic route distinct from the hexafluoropropylene oxide (HFPO) pathway, for which yield data for this specific target compound is not reported in the available literature. For procurement decisions, the established ~91% yield route may offer advantages in cost predictability and scalability assessment [1].

Synthetic methodology Bromination Yield optimization

Reaction Yield with Ammonia: 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride vs. Nucleophilic Amidation

Under nucleophilic attack by ammonia in diethyl ether, 2-bromo-2,3,3,3-tetrafluoropropanoyl fluoride yields 2-bromo-2,3,3,3-tetrafluoropropanamide at a reported yield of 68% [1]. This demonstrates the compound's capacity as an acylating agent for amine nucleophiles. Comparative yield data for the analogous reaction using 2-bromo-2,3,3,3-tetrafluoropropanoyl chloride or non-brominated pentafluoropropanoyl fluoride under identical conditions is not available in the public literature .

Nucleophilic substitution Amidation Fluorinated amide synthesis

Physical Property Differentiation: Boiling Point and Lipophilicity vs. Structural Analogs

The target compound exhibits a boiling point of approximately 31-33 °C and an estimated octanol-water partition coefficient (LogP) of 2.4 [1]. For context, the dibromo analog 2-bromo-2,3,3,3-tetrafluoropropanoyl bromide (CAS 41874-81-1, MW 287.83) exhibits a boiling point of approximately 88 °C . This ~55-57 °C difference in boiling points may influence separation, purification, and handling protocols depending on the synthetic workflow. The LogP value of 2.4 suggests moderate lipophilicity characteristic of small fluorinated building blocks, though comparative LogP data for the dibromo analog is not available.

Physicochemical properties Separation Lipophilicity

2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride (CAS 6129-62-0): Evidence-Based Application Scenarios for Procurement


Synthesis of Fluorinated Pharmaceutical Intermediates via Amide Bond Formation

The documented 68% yield in amidation with ammonia [1] supports the use of this compound as an acylating agent for introducing bromo-tetrafluoropropanoyl moieties into amine-containing pharmaceutical intermediates. This reactivity profile is relevant for medicinal chemistry programs requiring fluorinated amide linkages to modulate metabolic stability or target binding. Procurement is indicated when synthetic routes require electrophilic acylation of primary or secondary amines with a bromo-fluorinated propanoyl group.

Brominated Perfluoropolyether (PFPE) and Fluoropolymer Precursor Synthesis

Patent literature indicates that 2-bromo-2,3,3,3-tetrafluoropropanoyl fluoride serves as a precursor to 2-bromo-tetrafluoropropan-3-ol, which upon treatment with alkali or alkaline earth metal hydroxide yields tetrafluoro-1,2-epoxypropane and partially fluorinated polyethers with n = 5 to 100 [2]. This positions the compound as a building block for specialty fluoropolymers and PFPE-based materials requiring controlled bromine incorporation for subsequent functionalization. Procurement is justified for programs developing fluorinated oligomers and polymeric materials with tailored terminal group chemistry.

Proteomics Research: Protein Modification and Identification

As noted in specialized proteomics applications, this compound (also referred to as BTFP) is utilized for protein modification and identification workflows . The electrophilic acyl fluoride group enables covalent labeling of nucleophilic amino acid residues under controlled conditions. While detailed comparative performance data against alternative labeling reagents are not available in the open literature, this represents a recognized niche application that may warrant procurement for laboratories specializing in chemical proteomics and protein structure-function studies.

Agrochemical Intermediate Synthesis via Bromo-Fluorinated Building Blocks

The compound is cited as a versatile intermediate for fluorinated agrochemical synthesis . The combination of bromine (as a leaving group for cross-coupling or nucleophilic displacement) and fluorine (for metabolic stability and bioavailability modulation) makes it suitable for constructing agrochemical candidates that require precise halogenation patterns. Procurement is indicated for agrochemical discovery programs targeting novel fluorinated active ingredients with optimized environmental fate profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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